![molecular formula C21H18N2O3S2 B2455015 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine CAS No. 627832-98-8](/img/structure/B2455015.png)
4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine
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Description
4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C21H18N2O3S2 and its molecular weight is 410.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study explored the synthesis of new derivatives, including triazole compounds, with potential antimicrobial activities. These compounds were synthesized through various chemical reactions, and their antimicrobial efficacy was tested against different microorganisms. Some derivatives demonstrated good to moderate antimicrobial properties (Bektaş et al., 2007).
Imidation and Aminobromination Reactions
Another research focused on the C-H imidation of five-membered heterocycles under metal-free conditions and the dual C-H bond aminobromination of thiophenes. These reactions are significant for their efficiency and potential applications in various chemical syntheses (Sun et al., 2019).
Asymmetric Hydrogenation
Research on new chiral N, P-oxazolines and their Ir complexes in asymmetric hydrogenation of an imine was conducted. This study highlights the synthesis of specific oxazolines and their application in catalyzing the hydrogenation process with notable enantioselectivity (Ezhova et al., 2004).
Antimicrobial Activities of Novel Derivatives
A study on the synthesis and antimicrobial activities of novel derivatives, including triazol and pyrazole compounds, was conducted. These compounds were characterized through spectroscopic analyses and tested for antimicrobial efficacy, contributing to the field of medicinal chemistry (Al‐Azmi & Mahmoud, 2020).
Desulfurization Reactions
Research investigated the desulfurization reaction of a specific isothiazolimine compound, leading to various derivatives via nucleophilic addition reactions. The study provided insights into the reaction mechanisms and structural analysis of the products (Argilagos et al., 1998).
Inhibitors of Carbonic Anhydrase
A study on the synthesis of water-soluble sulfonamides incorporating a thiourea scaffold was carried out. These compounds showed strong affinity towards carbonic anhydrase isozymes, demonstrating potential as inhibitors with applications in treating certain conditions (Casini et al., 2002).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-15-9-11-16(12-10-15)14-22-20-21(23-19(26-20)18-8-5-13-27-18)28(24,25)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYJLMFSRAVPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine |
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